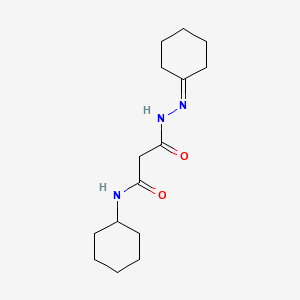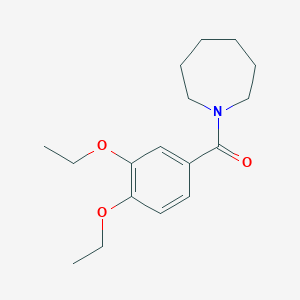
1-(3,4-diethoxybenzoyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-diethoxybenzoyl)azepane is a seven-membered heterocyclic compound that contains a nitrogen atom within its ring structure. This compound is part of the azepane family, which is known for its diverse applications in synthetic chemistry and biological research. The presence of the 3,4-diethoxybenzoyl group adds unique chemical properties to the azepane ring, making it a valuable compound for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-diethoxybenzoyl)azepane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the Pd/LA-catalyzed decarboxylation, which enables the formation of non-fused N-aryl azepane derivatives under mild conditions . This reaction proceeds smoothly with a broad reaction scope and produces carbon dioxide as a byproduct.
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions (MCRs) and one-pot synthesis procedures. These methods are efficient and can produce the compound in large quantities. The use of protective groups, such as the 3,4-dimethoxybenzyl group, can enhance the solubility and stability of the precursors, facilitating the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-diethoxybenzoyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the azepane ring.
Substitution: Substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, palladium catalysts are often used in the synthesis and modification of azepane derivatives .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may produce ketones or aldehydes, while substitution reactions can introduce new aromatic or aliphatic groups to the azepane ring.
Scientific Research Applications
1-(3,4-diethoxybenzoyl)azepane has a wide range of applications in scientific research, including:
Chemistry: It is used as a key intermediate in the synthesis of various organic compounds.
Medicine: It is used in the development of pharmaceutical drugs, such as opioid analgesics like Proheptazine.
Industry: The compound is used in the production of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-diethoxybenzoyl)azepane involves its interaction with specific molecular targets and pathways. For example, as an opioid analgesic, it binds to opioid receptors in the central nervous system, producing effects such as analgesia, sedation, and nausea . The compound’s unique structure allows it to interact with various biological molecules, making it a versatile tool in scientific research.
Comparison with Similar Compounds
1-(3,4-diethoxybenzoyl)azepane can be compared with other similar compounds, such as:
Azepine: A seven-membered heterocyclic compound with one nitrogen atom.
Azepinone: A derivative of azepine with a carbonyl group.
Benzazepine: A fused ring system containing an azepine ring and a benzene ring.
Dibenzazepinone: A compound with two benzene rings fused to an azepine ring and a carbonyl group.
Thiazepine: A seven-membered heterocyclic compound containing both sulfur and nitrogen atoms.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
azepan-1-yl-(3,4-diethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-3-20-15-10-9-14(13-16(15)21-4-2)17(19)18-11-7-5-6-8-12-18/h9-10,13H,3-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHZEPIIYXVCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCCCCC2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4-nitrophenol](/img/structure/B5877067.png)


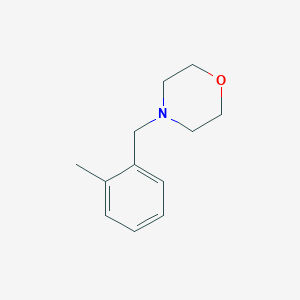
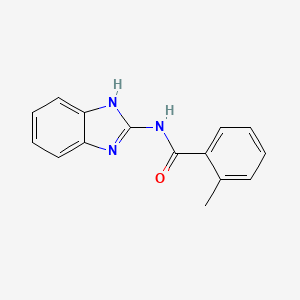
![2-METHYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE](/img/structure/B5877120.png)
![7-(difluoromethyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5877121.png)
![N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5877129.png)
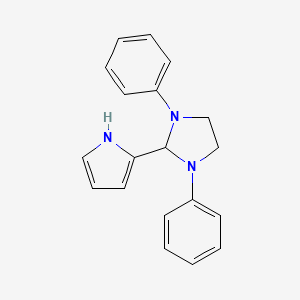
![1-[(2,6-Difluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5877140.png)
![8-methoxy-4-methyl-3-[(2-methylallyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5877150.png)
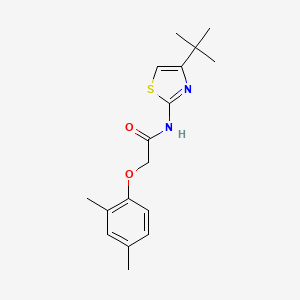
![N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide](/img/structure/B5877154.png)
